Cas no 22248-41-5 ((-)-Pyrenophorol)

(-)-Pyrenophorol 化学的及び物理的性質
名前と識別子
-
- 1,9-Dioxacyclohexadeca-3,11-diene-2,10-dione,5,13-dihydroxy-8,16-dimethyl-, (3E,5S,8R,11E,13S,16R)-
- (-)-Pyrenophorol
- Pyrenophorol
- (3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
- (-)-5,13-Dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
- (5S,8R,13S,16R)-(-)-PYRENOPHOROL
- 22248-41-5
- MLS000863565
- CHEBI:191126
- SMR000440732
- (3E, 5S, 8R, 11E, 13S, 16R)-5, 13-dihydroxy-8, 16-dimethyl-1, 9-dioxacyclohexadeca-3, 11-diene-2, 10-dione
- BRD-K35108233-001-01-2
- ACon0_000199
- DTXSID30448991
- ACon1_000248
- HY-113623
- CS-0062718
- MEGxm0_000364
- CHEMBL2269362
- FT-0674177
- 5,13-Dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
- CHEBI:182313
- Ficiolide A
- Ficiolide B
- MLSMR
-
- インチ: InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8+/t11-,12-,13+,14+/m1/s1
- InChIKey: RBQNDQOKFICJGL-NFPMHNAASA-N
- SMILES: O[C@H]1CC[C@@H](C)OC(=O)C=C[C@@H](O)CC[C@@H](C)OC(=O)C=C1 |c:9,t:20,&1:1,4,11,15|
計算された属性
- 精确分子量: 312.15700
- 同位素质量: 312.15728848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 0
- 複雑さ: 388
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 2
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 93.1Ų
じっけんとくせい
- 密度みつど: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 136-138 ºC
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 93.06000
- LogP: 1.25800
(-)-Pyrenophorol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75346-25mg |
Pyrenophorol |
22248-41-5 | 98% | 25mg |
¥1764.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75346-50mg |
Pyrenophorol |
22248-41-5 | 98% | 50mg |
¥3238.00 | 2022-04-26 | |
TRC | P989610-1mg |
(-)-Pyrenophorol |
22248-41-5 | 1mg |
$316.00 | 2023-05-17 | ||
BioAustralis | BIA-P1407-2.50mg |
Pyrenophorol |
22248-41-5 | >95% by HPLC | 2.50mg |
$980.00 | 2024-07-19 | |
BioAustralis | BIA-P1407-0.50mg |
Pyrenophorol |
22248-41-5 | >95% by HPLC | 0.50mg |
$280.00 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281140A-1mg |
(-)-Pyrenophorol, |
22248-41-5 | ≥97% | 1mg |
¥2459.00 | 2023-09-05 | |
TRC | P989610-100mg |
(-)-Pyrenophorol |
22248-41-5 | 100mg |
$19677.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75346-100mg |
Pyrenophorol |
22248-41-5 | 98% | 100mg |
¥6123.00 | 2022-04-26 | |
BioAustralis | BIA-P1407-0.50 mg |
Pyrenophorol |
22248-41-5 | >95%byHPLC | 0.50mg |
$256.00 | 2023-08-01 | |
BioAustralis | BIA-P1407-2.50 mg |
Pyrenophorol |
22248-41-5 | >95%byHPLC | 2.50mg |
$896.00 | 2023-08-01 |
(-)-Pyrenophorol 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
(-)-Pyrenophorolに関する追加情報
Introduction to (-)-Pyrenophorol (CAS No. 22248-41-5)
(-)-Pyrenophorol (CAS No. 22248-41-5) is a naturally occurring compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, also known as (1R,3R,4S,7R,8S)-1,3,4,7,8-Pentahydroxy-6-methylxanthone, is a xanthone derivative with a complex and unique structure that has been isolated from various sources, including the fungus Pyrenophora tritici-repentis.
The chemical structure of (-)-Pyrenophorol is characterized by a xanthone core with multiple hydroxyl groups and a methyl group. This structural complexity contributes to its diverse biological activities and potential applications in medicinal chemistry. Recent studies have highlighted its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.
In the realm of antioxidant activity, (-)-Pyrenophorol has shown promising results. A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound effectively scavenges free radicals and inhibits lipid peroxidation. These properties make it a valuable candidate for the development of natural antioxidants in food and pharmaceutical products.
The anti-inflammatory properties of (-)-Pyrenophorol have also been extensively investigated. Research conducted by a team at the University of California found that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In the context of anti-cancer research, (-)-Pyrenophorol has shown promising results in inhibiting the growth of various cancer cell lines. A study published in the Cancer Letters journal reported that this compound induces apoptosis in human colon cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings highlight its potential as a lead compound for the development of novel anti-cancer drugs.
Beyond its biological activities, the synthesis and structural elucidation of (-)-Pyrenophorol have been subjects of extensive research. The complex structure of this compound poses challenges for chemical synthesis, but recent advances in organic synthesis have led to more efficient methods for its production. A notable example is the total synthesis reported by a group at Harvard University, which utilized a convergent strategy involving multiple stereoselective reactions to achieve high yields and purity.
The natural sources of (-)-Pyrenophorol are also of interest to researchers. The fungus Pyrenophora tritici-repentis, from which it was first isolated, is known to produce a variety of bioactive compounds. Understanding the biosynthetic pathways involved in the production of this compound could provide insights into new methods for its biotechnological production.
In conclusion, (-)-Pyrenophorol (CAS No. 22248-41-5) is a multifaceted compound with significant potential in various areas of research and application. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a valuable target for further investigation and development in medicinal chemistry. As research continues to uncover new aspects of its biological activities and synthetic methods, (-)-Pyrenophorol is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.
22248-41-5 ((-)-Pyrenophorol) Related Products
- 54814-64-1((±)-Massoilactone)
- 51154-96-2(2H-Pyran-2-one,5,6-dihydro-6-pentyl-, (6R)-)
- 17756-68-2(5-Octylfuran-2(5H)-one)
- 16400-72-9(2H-Pyran-2-one,6-heptyl-5,6-dihydro-)
- 2407-43-4(5-ethyl-2,5-dihydrofuran-2-one)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)
- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)
- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)




